molecular formula C9H8N2O3 B1293749 N-(4-Nitrophenyl)acrylamide CAS No. 7766-38-3

N-(4-Nitrophenyl)acrylamide

Cat. No. B1293749
CAS RN: 7766-38-3
M. Wt: 192.17 g/mol
InChI Key: DFKKBOJXPCXEGX-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)acrylamide is a chemical compound that has been synthesized and characterized for various applications. It is known for its potential use in polymer synthesis and biomedical research due to its unique structural properties and reactivity. The compound has been the subject of several studies, which have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties .

Synthesis Analysis

The synthesis of N-(4-Nitrophenyl)acrylamide has been described in the literature, with different methods being employed to achieve the desired monomer. One study reported the preparation of the monomer and its subsequent polymerization in methyl ethyl ketone using benzoyl peroxide as an initiator . Another study synthesized a related monomer, N-(4-iodo-1,3-diphenylbutyl) acrylamide, through the Ritter reaction and characterized it using various techniques . The synthesis process is crucial as it impacts the purity and yield of the compound, which in turn affects its subsequent applications.

Molecular Structure Analysis

The molecular structure of N-(4-Nitrophenyl)acrylamide has been characterized using spectroscopic techniques such as Fourier Transform Infrared and Nuclear Magnetic Resonance. Additionally, computational methods like Density Functional Theory have been employed to understand the molecule's structure and properties at a theoretical level . These analyses provide insights into the electronic configuration, molecular geometry, and potential reactive sites of the molecule, which are essential for predicting its behavior in various chemical reactions.

Chemical Reactions Analysis

N-(4-Nitrophenyl)acrylamide can participate in various chemical reactions due to its acrylamide group and nitro substituent. The compound's reactivity has been studied using global reactivity descriptors, which predict its natural toxicity and interaction with other molecules. For instance, the interaction between N-(4-Nitrophenyl)acrylamide and nucleic acid bases, as well as certain amino acids and receptors, has been investigated to understand its potential as a chemically bonded adduct that could cause cancer . These studies are significant for assessing the safety and applicability of the compound in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Nitrophenyl)acrylamide and its polymers have been extensively studied. Techniques such as thermogravimetric analysis and differential scanning calorimetry have been used to determine properties like melting points, thermal stability, and glass transition temperatures . These properties are important for determining the conditions under which the compound and its polymers can be used, as well as their potential applications in materials science and engineering.

Scientific Research Applications

1. Antiproliferative Activity in Biomedical Research

  • Summary of Application: N-(4-Nitrophenyl)acrylamide has been synthesized and characterized both experimentally and theoretically. It has been found to have low toxicity on cancer cells, therefore it can be used for biomedical research .
  • Methods of Application: The synthesized monomer was characterized experimentally by Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopic techniques and theoretically by Density Functional Theory and Time-Dependent Density Functional Theory methods at Coulomb Attenuated Method level .
  • Results or Outcomes: The half maximal inhibitory concentration value of N-(4-Nitrophenyl)acrylamide is 1 mM in HeLa cells. It has been found that N-(4-Nitrophenyl)acrylamide, an acrylamide-based molecule that is accepted as toxic by the World Health Organization, has low toxicity on cancer cells by experimental study and, in theory, it has low toxicity according to calculations of reactivity descriptors .

2. Stabilizer for Nitrate Ester-Based Energetic Materials

  • Summary of Application: N-(4-Nitrophenyl)acrylamide has been used as a stabilizer for nitrate ester-based energetic materials .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The use of N-(4-Nitrophenyl)acrylamide as a stabilizer resulted in a great improvement in the thermal stability of nitrocellulose .

3. In Vitro Anticancer Activities

  • Summary of Application: N-(4-Nitrophenyl)acrylamide has been synthesized and its in vitro anticancer activities have been studied. The compound showed good tumor inhibitory activities .
  • Methods of Application: The compound was synthesized in two steps, starting from the condensation of p-fluoronitrobenzene with L-proline, under aqueous–alcoholic basic conditions to afford N-aryl-L-prolines, which underwent amidation via a two-stage, one-pot reaction involving SOCl2 and amines .
  • Results or Outcomes: The cytotoxicities of the compound against four human carcinoma cell lines (SGC7901, HCT-116, HepG2 and A549) were evaluated by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay; with good tumor inhibitory activities (79.50±1.24%–50.04±1.45%) against HepG2 .

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that the compound should not be inhaled or come into contact with skin or eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

“N-(4-Nitrophenyl)acrylamide” has been found to have low toxicity on cancer cells by experimental study and, in theory, it has low toxicity according to calculations of reactivity descriptors. Therefore, it can be used for biomedical research .

properties

IUPAC Name

N-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h2-6H,1H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKKBOJXPCXEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228304
Record name N-(4-Nitrophenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrophenyl)acrylamide

CAS RN

7766-38-3
Record name N-(4-Nitrophenyl)acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7766-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)acrylamide
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Record name N-(4-Nitrophenyl)acrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-nitrophenyl)acrylamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Nitroaniline (0.4 g, 2.9 mmol) was dissolved in CH2Cl2 (15 ml). To this solution was added EDC (1.67 g, 8.7 mmol), HOBT (1.17 g, 8.7 mmol), DIEA (2.5 ml, 14.5 mmol) and acrylic acid (0.79 ml, 11.6 mmol). The reaction mixture was kept at RT for 4.5 h. The reaction mixture was diluted with EtOAc and washed with brine. The organic layer was dried over Na2SO41 filtered, and evaporated in vacuo. The residue was purified by column chromatography using 2:1 EtOAc/hexanes as the solvent to give N-(4-nitrophenyl)-acrylamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
N Çankaya, MM Temüz - Cellul. Chem. Technol, 2012 - cellulosechemtechnol.ro
N-(4-nitrophenyl) acrylamide (4NPA) original monomer was synthesized and characterized by FT-IR, 1H and 13C NMR techniques. The atom transfer radical polymerization (ATRP) of …
Number of citations: 26 www.cellulosechemtechnol.ro
E Tanış, N Cankaya, S Yalçın - Russian Journal of Physical Chemistry B, 2019 - Springer
In this article N-(4-nitrophenyl)acrylamide has been synthesized and characterized both experimentally and theoretically. The synthesized monomer was characterized experimentally …
Number of citations: 16 link.springer.com
AB Shehata, MA Hassan - Polymer degradation and stability, 2002 - Elsevier
para-Methylaniline and p-chloroaniline were reacted with acryloyl chloride to produce the corresponding monomers. The two monomers were solution homopolymerized and …
Number of citations: 25 www.sciencedirect.com
AB Shehata, MA Hassan, MA Nour - Journal of hazardous materials, 2003 - Elsevier
The stability of nitrocellulose can be significantly improved by incorporating two novel polymeric compounds as new stabilizers, each has two p-substituted phenyl rings in its repeating …
Number of citations: 34 www.sciencedirect.com
N Çankaya, E Tanış - Materials Research Express, 2018 - iopscience.iop.org
In this study, the structure of the originally synthesized N-(4-nitrophenyl) methacrylamide (4NPMA) monomer has been proven both experimentally and theoretically. The synthesized …
Number of citations: 3 iopscience.iop.org
W Guo, W Wu, N Fan, Z Wu, C Xia - Synthetic communications, 2005 - Taylor & Francis
… With N‐4‐nitrophenyl acrylamide and N‐4‐chlorophenyl acrylamide as our optimal … ,Footnote* were found to react with N‐4‐nitrophenyl acrylamide or N‐4‐chlorophenyl acrylamide to …
Number of citations: 28 www.tandfonline.com
Ş Çakmak, T Erdoğan - 2023 - nopr.niscpr.res.in
Alzheimer's disease, which is a progressive neurologic disorder, is the most common form of dementia. Although there are various treatment options for Alzheimer’s disease, there is no …
Number of citations: 2 nopr.niscpr.res.in
N ÇANKAYA, N TURAN - Gazi University Journal of Science Part A …, 2021 - dergipark.org.tr
Copolymerization is a very important method in the synthesis of products having the physical and chemical properties sought in industrial sense. In this paper, the copolymerization of N-…
Number of citations: 4 dergipark.org.tr
N Cankaya - International Journal of Chemistry and Chemical …, 2018 - iaras.org
In this study, starch chloroacetate (St.ClAc) as a macro-initiator was firstly prepared by the reaction of chloroacetyl chloride with primary OH groups on powder starch. Cu(I)Cl and 2,2’-…
Number of citations: 4 www.iaras.org
N Cankaya, MM Temüz - Cellulose Chemistry and …, 2015 - cellulosechemtechnol.ro
Some new cellulosic materials with water uptake capacity and being suitable for the sorption of metal ions were synthesized by the grafting of cellulose with monomers, such as N-(4-…
Number of citations: 11 www.cellulosechemtechnol.ro

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